molecular formula C21H24N2O10 B10818462 NHPI-PEG3-C2-NHS ester

NHPI-PEG3-C2-NHS ester

Cat. No.: B10818462
M. Wt: 464.4 g/mol
InChI Key: OWAQXTSIBSTPOX-UHFFFAOYSA-N
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Description

NHPI-PEG3-C2-NHS ester is a non-cleavable three-unit polyethylene glycol linker compound. It is primarily used in the synthesis of antibody-drug conjugates. The compound is known for its stability and effectiveness in linking molecules, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NHPI-PEG3-C2-NHS ester involves the reaction of NHPI (N-hydroxyphthalimide) with a polyethylene glycol derivative and an NHS (N-hydroxysuccinimide) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The process requires careful control of temperature and pH to ensure the formation of the desired ester linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: NHPI-PEG3-C2-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used in the conjugation of antibodies and other biomolecules .

Common Reagents and Conditions:

Major Products: The primary product of the reaction is an amide-linked conjugate, which retains the functional properties of both the original molecules .

Scientific Research Applications

NHPI-PEG3-C2-NHS ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NHPI-PEG3-C2-NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester group with primary amines. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The polyethylene glycol linker provides flexibility and stability to the conjugated product, enhancing its functional properties .

Comparison with Similar Compounds

    NHPI-PEG2-NHS ester: A similar compound with a shorter polyethylene glycol linker.

    NHPI-PEG4-NHS ester: A similar compound with a longer polyethylene glycol linker.

Comparison: NHPI-PEG3-C2-NHS ester is unique due to its three-unit polyethylene glycol linker, which provides an optimal balance of flexibility and stability. This makes it particularly suitable for applications requiring precise molecular conjugation .

Properties

Molecular Formula

C21H24N2O10

Molecular Weight

464.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H24N2O10/c24-17-5-6-18(25)22(17)33-19(26)7-8-29-9-10-30-11-12-31-13-14-32-23-20(27)15-3-1-2-4-16(15)21(23)28/h1-4H,5-14H2

InChI Key

OWAQXTSIBSTPOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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